molecular formula C17H22N2O4S B2537661 3-(benzenesulfonyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]propanamide CAS No. 2034243-75-7

3-(benzenesulfonyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]propanamide

Cat. No.: B2537661
CAS No.: 2034243-75-7
M. Wt: 350.43
InChI Key: IAUZDJZLLGCMDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(benzenesulfonyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]propanamide is a complex organic compound that features a benzenesulfonyl group, a hydroxy group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]propanamide typically involves multiple steps:

    Formation of the benzenesulfonyl group: This can be achieved by sulfonation of benzene using sulfur trioxide or chlorosulfonic acid.

    Introduction of the pyrrole ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Coupling reactions: The final step involves coupling the benzenesulfonyl group with the pyrrole derivative under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or KMnO4 under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines, thiols, or alcohols under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of sulfonamide, sulfonate ester, or sulfone.

Scientific Research Applications

3-(benzenesulfonyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]propanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting sulfonamide-sensitive enzymes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]propanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with enzyme active sites, inhibiting their function. The hydroxy group can participate in hydrogen bonding, enhancing the compound’s binding affinity. The pyrrole ring can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    3-(benzenesulfonyl)-N-[3-hydroxy-3-(1H-pyrrol-2-yl)propyl]propanamide: Lacks the methyl group on the pyrrole ring.

    3-(benzenesulfonyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]butanamide: Has a butanamide group instead of a propanamide group.

Uniqueness

3-(benzenesulfonyl)-N-[3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl]propanamide is unique due to the presence of both the benzenesulfonyl and pyrrole groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S/c1-19-12-5-8-15(19)16(20)9-11-18-17(21)10-13-24(22,23)14-6-3-2-4-7-14/h2-8,12,16,20H,9-11,13H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUZDJZLLGCMDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNC(=O)CCS(=O)(=O)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.